2-Fluoro-6-(trifluoromethyl)benzyl alcohol
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Overview
Description
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6F4O and a molecular weight of 194.1263 g/mol . This compound features a benzyl alcohol moiety substituted with both a fluoro and a trifluoromethyl group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol typically involves the following steps:
Friedel-Crafts Acylation: This step introduces the acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to an alcohol.
Fluorination: Introduction of the fluoro and trifluoromethyl groups is achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Friedel-Crafts acylation followed by reduction and fluorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-Fluoro-6-(trifluoromethyl)benzaldehyde or 2-Fluoro-6-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-6-(trifluoromethyl)toluene.
Substitution: Various substituted benzyl alcohol derivatives.
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: As a precursor in the synthesis of pharmaceuticals containing fluorinated aromatic rings.
Industry: In the production of agrochemicals and materials with specific fluorine-containing functionalities
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(trifluoromethyl)benzyl alcohol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with specific receptors.
Metabolic Pathways: The compound can be metabolized to active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-4-(trifluoromethyl)benzyl alcohol
- 2-Fluoro-5-(trifluoromethyl)benzyl alcohol
Uniqueness
2-Fluoro-6-(trifluoromethyl)benzyl alcohol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3,13H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUCYZIRXZYZOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333886 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152211-15-9 |
Source
|
Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60333886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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